molecular formula C16H27ClN2O2 B6057683 [2-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]methanol;hydrochloride

[2-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]methanol;hydrochloride

Cat. No.: B6057683
M. Wt: 314.8 g/mol
InChI Key: VEEPJJCXJIIJQW-UHFFFAOYSA-N
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Description

[2-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]methanol;hydrochloride is a chemical compound that features a piperazine ring, which is a common structural motif in many biologically active molecules. This compound is often used in pharmaceutical research due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]methanol;hydrochloride typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of appropriate amine and ester group intermediates.

    Attachment of the butoxy group: This step involves the nucleophilic substitution reaction where the piperazine ring is functionalized with a butoxy group.

    Introduction of the phenyl group: The phenyl group is introduced through a coupling reaction, such as the Buchwald–Hartwig amination or the Ullmann–Goldberg reaction.

    Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

[2-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]methanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially for functionalizing the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

[2-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]methanol;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a therapeutic agent due to its interaction with biological targets.

    Medicine: Explored for its potential use in treating various diseases, including neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [2-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]methanol;hydrochloride involves its interaction with specific molecular targets. The piperazine ring plays a crucial role in binding to receptors or enzymes, modulating their activity. This compound may affect various signaling pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    [2-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]methanol: The free base form of the compound.

    [2-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]methanol;hydrobromide: A similar compound with a different counterion.

Uniqueness

[2-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]methanol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct physicochemical properties and biological activities. Its hydrochloride form enhances its solubility and stability, making it more suitable for pharmaceutical applications .

Properties

IUPAC Name

[2-[4-(4-methylpiperazin-1-yl)butoxy]phenyl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2.ClH/c1-17-9-11-18(12-10-17)8-4-5-13-20-16-7-3-2-6-15(16)14-19;/h2-3,6-7,19H,4-5,8-14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEEPJJCXJIIJQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCCOC2=CC=CC=C2CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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